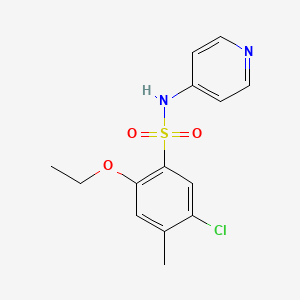
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinyl)benzenesulfonamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, an ethoxy group, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-ethoxy-4-methyl-N-(4-pyridinyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-ethoxy-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is then chlorinated using reagents like thionyl chloride to introduce the chloro group.
Coupling: Finally, the chlorinated intermediate is coupled with 4-pyridinylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-2-ethoxy-4-methylbenzenesulfonic acid.
Reduction: Formation of 2-ethoxy-4-methyl-N-(4-pyridinyl)benzenesulfonamide.
Substitution: Formation of 5-azido-2-ethoxy-4-methyl-N-(4-pyridinyl)benzenesulfonamide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-2-ethoxy-4-methyl-N-(4-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(4-pyridinyl)benzenesulfonamide
- 5-chloro-2-ethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
Uniqueness
5-chloro-2-ethoxy-4-methyl-N-(4-pyridinyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H15ClN2O3S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-chloro-2-ethoxy-4-methyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H15ClN2O3S/c1-3-20-13-8-10(2)12(15)9-14(13)21(18,19)17-11-4-6-16-7-5-11/h4-9H,3H2,1-2H3,(H,16,17) |
InChI Key |
STGQXSHWRJVFNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one](/img/structure/B13360533.png)
![1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B13360538.png)
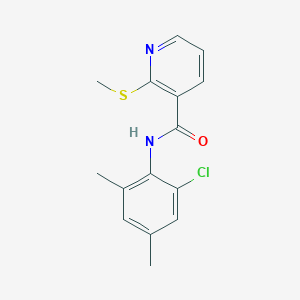
![1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360544.png)
![3-[(Propylsulfanyl)methyl]-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360557.png)
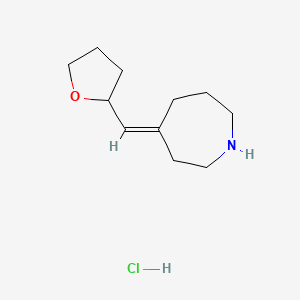
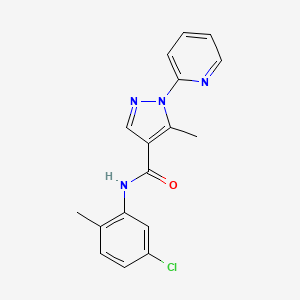
![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
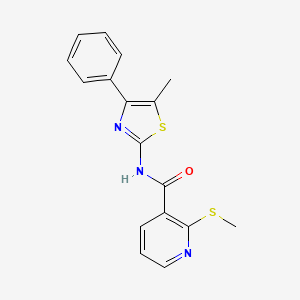
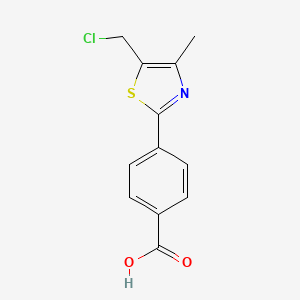

![(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
![N-[1'-methyl-2'-(methylsulfanyl)-1',4'dihydrospiro(adamantane-2,5'-imidazole)-4'-ylidene]cyclohexanamine](/img/structure/B13360615.png)
